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Compound of Interest

Compound Name:
(R)-Octahydro-pyrido[1,2-

A]pyrazine

Cat. No.: B15601590 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-
Octahydro-pyrido[1,2-A]pyrazine. Due to the limited availability of public domain

experimental data for this specific enantiomer, this document focuses on presenting available

data for analogous structures to provide a valuable reference point. The guide details the

methodologies for nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass

spectrometry (MS), and presents the available data in a structured format for comparative

analysis.

Introduction
(R)-Octahydro-pyrido[1,2-A]pyrazine is a bicyclic diamine with the molecular formula

C8H16N2 and a molecular weight of 140.23 g/mol .[1] Its structure is a key scaffold in

medicinal chemistry, notably in the development of μ-opioid receptor antagonists.[2][3][4] A

thorough understanding of its spectroscopic characteristics is crucial for its synthesis,

characterization, and application in drug discovery and development.

While specific experimental spectra for (R)-Octahydro-pyrido[1,2-A]pyrazine are not readily

available in the public domain, certificates of analysis for commercially available samples state

that the spectroscopic data are consistent with the proposed structure.[5] This guide compiles

data from structurally related compounds to infer the expected spectral features.
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Spectroscopic Data of Analogous Compounds
The following tables summarize the available spectroscopic data for key analogs of (R)-
Octahydro-pyrido[1,2-A]pyrazine.

Table 1: ¹H NMR Spectral Data of Pyrido[1,2-a]pyrazine
Analogs

Compound Solvent Chemical Shift (δ) ppm

(R)-Octahydro-pyrido[1,2-

A]pyrazine
-

Consistent with structure.

Specific chemical shift values

and multiplicities are not

detailed in the available

certificate of analysis.[5]

Note: Inferred shifts for the octahydropyrido[1,2-a]pyrazine core would likely appear in the

aliphatic region, typically between 1.5 and 4.0 ppm.

Table 2: ¹³C NMR Spectral Data of Pyrido[1,2-a]pyrazine
Analogs

Compound Solvent Chemical Shift (δ) ppm

Pyrrolo[1,2-a]pyrazine-1,4-

dione, hexahydro-
Not Specified

Not available in the provided

data. The compound is

indexed in the NIST WebBook,

but the publicly available data

does not include ¹³C NMR

information.[5]

Note: Expected ¹³C NMR signals for the aliphatic carbons of the octahydropyrido[1,2-a]pyrazine

skeleton would generally fall in the range of 20-70 ppm.

Table 3: Significant IR Absorption Bands of Pyrido[1,2-
a]pyrazine Analogs
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Compound Sample Phase
Significant
Absorption Bands
(cm⁻¹)

Functional Group
Assignment

Octahydro-1H-

pyrido[1,2-a]pyrazin-1-

one

-

Expected strong

absorption in the

1650-1700 cm⁻¹

region.[5]

Amide C=O stretch

Pyrazine Solid Argon

Multiple bands

reported,

characteristic of the

aromatic ring

structure.[6]

Aromatic C-H and ring

vibrations

Note: For (R)-Octahydro-pyrido[1,2-A]pyrazine, which lacks a carbonyl group and

aromaticity, the IR spectrum would be dominated by C-H stretching vibrations (aliphatic)

typically in the 2850-3000 cm⁻¹ region, and C-N stretching vibrations around 1000-1200 cm⁻¹.

Table 4: Mass Spectrometry Data of Pyrido[1,2-
a]pyrazine Analogs

Compound Ionization Method [M+H]⁺ (m/z)
Molecular Weight (
g/mol )

(R)-Octahydro-

pyrido[1,2-A]pyrazine
- - 140.23[1]

Octahydro-1H-

pyrido[1,2-a]pyrazin-1-

one

- - 154.21[5]

Note: The mass spectrum of (R)-Octahydro-pyrido[1,2-A]pyrazine is expected to show a

molecular ion peak corresponding to its molecular weight.

Experimental Protocols
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The following are detailed methodologies for the key spectroscopic techniques used in the

characterization of (R)-Octahydro-pyrido[1,2-A]pyrazine and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: NMR spectra are typically recorded on a spectrometer such as a Bruker

Avance Neo 400 MHz instrument or equivalent.[7]

Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃,

D₂O).

Data Acquisition:

For ¹H NMR, the spectral width is generally set to 10-15 ppm.

For ¹³C NMR, the spectral width is typically in the range of 200-220 ppm.

A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.[5]

Data Processing: The raw data (Free Induction Decay - FID) is subjected to a Fourier

transform to yield the frequency domain spectrum.[5] Chemical shifts are reported in parts

per million (ppm) relative to an internal standard (e.g., tetramethylsilane).

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR)

spectrometer.[5]

Sample Preparation:

Thin Film (for liquids): A drop of the neat liquid is placed between two salt plates (e.g.,

NaCl or KBr).
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KBr Pellet (for solids): A small amount of the solid sample is ground with dry potassium

bromide (KBr) and pressed into a thin, transparent pellet.

Attenuated Total Reflectance (ATR): The sample is placed directly onto the ATR crystal.[5]

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.[5]

Data Analysis: The absorption bands (peaks) in the spectrum are correlated with the

vibrational frequencies of specific functional groups.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, such as a Thermo Finnigan LCQ-Deca XP-PLUS ion

trap or an Agilent Q-ToF G6545B, is used.[7]

Sample Introduction: The sample can be introduced into the mass spectrometer via direct

infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).[5]

Ionization: The sample molecules are ionized using techniques like Electron Ionization (EI) or

Electrospray Ionization (ESI).[5]

Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are

analyzed to determine the molecular weight and deduce the structure.

Workflow and Logical Relationships
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical

relationship between the different techniques.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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